

Technical Support Center: Synthesis of FR-190997

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Compound of Interest

Compound Name: FR-190997

Cat. No.: B1674017

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **FR-190997**. The information is based on published synthetic routes, with a focus on addressing challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of **FR-190997**?

The primary challenges in scaling up the synthesis of **FR-190997**, particularly noted in the original Fujisawa synthesis, include a lengthy synthetic sequence, reliance on chromatographic purification, and consequently, a low overall yield. The original route consists of 20 steps and requires 13 chromatographic purifications, resulting in an overall yield of only 0.32%.^[1] A newer, improved synthesis addresses these issues by reducing the number of steps to 17 (with the longest linear sequence being 11 steps) and eliminating the need for chromatography, achieving a significantly higher overall yield of approximately 8%.^[1]

Key scale-up challenges include:

- **Cost of Reagents:** Certain starting materials and reagents can be prohibitively expensive for large-scale production.^[1]
- **Purification:** The extensive use of chromatography is not economically viable or efficient for large-scale synthesis. The newer synthesis relies on crystallization for purification of

intermediates.[1][2]

- Side Reactions: Forcing reaction conditions to accelerate transformations can lead to the formation of impurities, complicating purification and reducing yield.[1]
- Waste Management: The original synthesis generates significant waste due to the high number of steps and purification procedures. The improved synthesis is more atom-economical and generates less waste.[2]

Q2: What are the key improvements of the newer, chromatography-free synthesis of **FR-190997**?

The newer synthetic route offers several advantages for multigram scale production:[1][2]

- Elimination of Chromatography: All intermediates are purified through crystallization, which is a more scalable and cost-effective method than chromatography.
- Increased Yield: The overall yield is significantly improved to approximately 8%.
- Reduced Step Count: The synthesis is more convergent, with a total of 17 steps and the longest linear sequence being 11 steps.
- Late-Stage Diversification: The synthetic design allows for the introduction of structural diversity at a late stage, facilitating the generation of analogs for structure-activity relationship (SAR) studies.
- Use of Inexpensive Starting Materials: The newer route is designed to utilize more cost-effective reagents.

Q3: What is the mechanism of action of **FR-190997**?

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[3][4] The B2R is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαq and Gαi proteins.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]_i), while DAG activates protein kinase C (PKC).[5][7] This signaling cascade is involved

in various physiological processes, including inflammation, pain, and blood pressure regulation.
[5][7] **FR-190997** has also been shown to exhibit antiproliferative effects in cancer cell lines.[1]
[8]

Troubleshooting Guides

This section provides solutions to potential issues that may arise during the synthesis of **FR-190997**, with a focus on the improved, chromatography-free route.

Problem	Potential Cause	Troubleshooting Steps
Low yield in the final amide coupling step.	Incomplete reaction.	The amide coupling can be slow (up to 36 hours at ambient temperature). Avoid heating to accelerate the reaction, as this can lead to impurity formation. Ensure efficient stirring and monitor the reaction by TLC or LC-MS until completion. ^[1]
Formation of side products.	Use of "more forceful conditions" can generate impurities. ^[1] Maintain ambient temperature and use the recommended coupling agents.	
Difficulty in purifying intermediates by crystallization.	Impurities inhibiting crystal formation.	Ensure the preceding step has gone to completion to minimize impurities. If necessary, perform a solvent screen to find the optimal crystallization conditions. The intermediates in the improved synthesis are designed to be crystalline. ^[1]
Incorrect solvent system.	Review the published general procedure for suitable solvent systems for crystallization. ^[1]	
Formation of oligomers during synthesis.	High concentration of reactants.	For reactions prone to oligomerization, such as macrocyclization (though not directly applicable to the final steps of FR-190997, the principle is relevant for complex molecule synthesis), using high dilution conditions

can favor the intramolecular reaction over intermolecular oligomerization.

Epimerization at chiral centers.	Harsh reaction conditions (e.g., high temperature, strong base).	Use mild reaction conditions, particularly during amide bond formation. The choice of coupling reagent and additives can also influence the extent of epimerization.
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Quantitative Data Summary

The following table summarizes the key quantitative differences between the original Fujisawa synthesis and the improved, chromatography-free synthesis of **FR-190997**.

Parameter	Original Fujisawa Synthesis	Improved (Rassias et al.) Synthesis	Reference
Total Number of Steps	20	17	[1]
Longest Linear Sequence	Not specified	11 steps	[1]
Chromatographic Purifications	13	0	[1]
Overall Yield	0.32%	~8%	[1]

Experimental Protocols

General Procedure for the Synthesis of **FR-190997** (Improved Route)

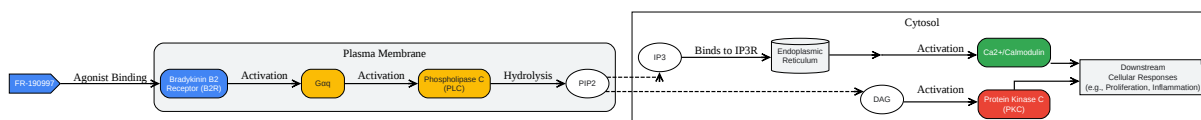
The improved synthesis of **FR-190997** involves a convergent strategy. The final key steps involve the coupling of two advanced intermediates. While a detailed step-by-step protocol for the entire 17-step synthesis is extensive, a general procedure for the final amide coupling is provided based on the available literature.

Final Amide Coupling: To a solution of the aniline intermediate 12 in a suitable aprotic solvent (e.g., DMF or DCM), the cinnamic acid derivative 9 is added, followed by a coupling reagent (e.g., T3P®). The reaction mixture is stirred at ambient temperature for an extended period (e.g., 36 hours) to ensure completion. The progress of the reaction should be monitored by an appropriate method (TLC or LC-MS). Upon completion, the reaction is worked up, and the crude product is purified by crystallization to afford **FR-190997**.^[1]

Note: The exact equivalents of reagents, concentrations, and crystallization solvents are critical and should be referenced from the primary literature by Rassias et al. (2023).

Visualizations

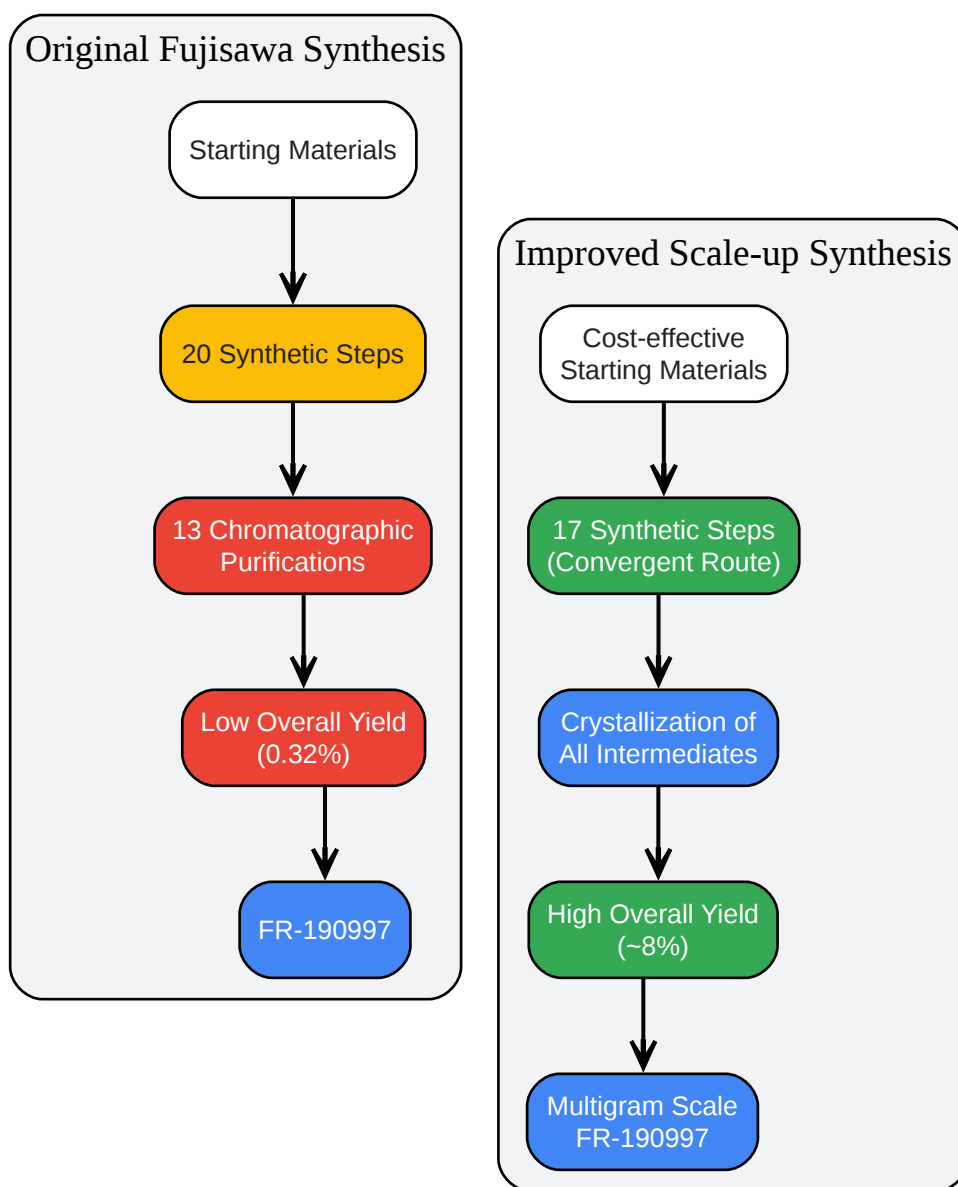
Bradykinin B2 Receptor Signaling Pathway

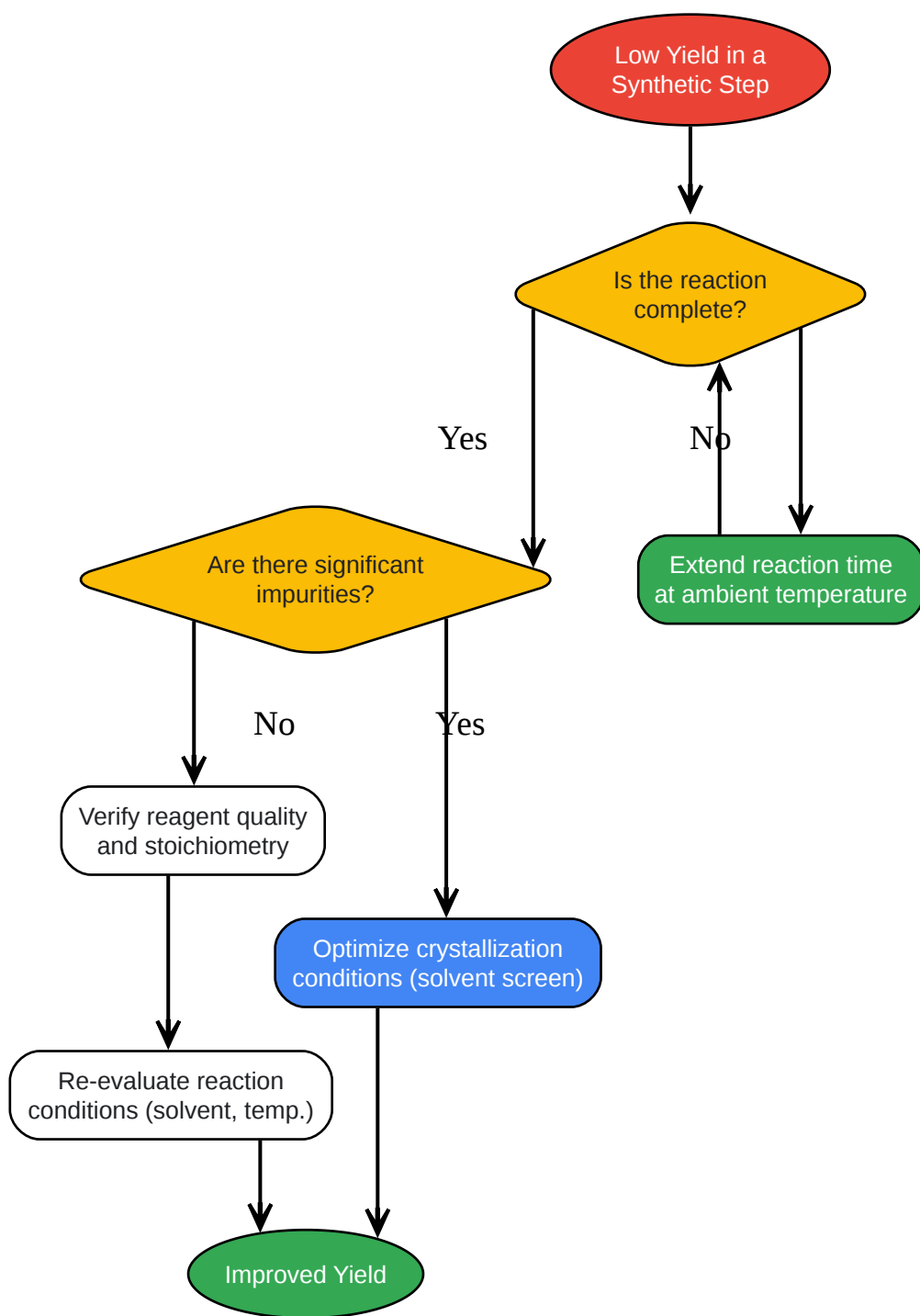


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Caption: Signaling pathway of the bradykinin B2 receptor activated by **FR-190997**.

Experimental Workflow for FR-190997 Synthesis Scale-up





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